molecular formula C6H13Cl2N5O B2532932 2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride CAS No. 2375268-04-3

2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride

Cat. No. B2532932
CAS RN: 2375268-04-3
M. Wt: 242.1
InChI Key: BEMQBBRJMSAMOD-UHFFFAOYSA-N
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Description

The compound "2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry as building blocks for the synthesis of various pharmacologically active compounds.

Synthesis Analysis

The synthesis of triazole derivatives, such as the one , often involves the reaction of aminoguanidine with various reagents. For instance, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been achieved through two complementary pathways using succinic anhydride, aminoguanidine hydrochloride, and different amines . The first pathway involves the preparation of N-guanidinosuccinimide, followed by reaction with amines under microwave irradiation . An alternative pathway is used when less nucleophilic aromatic amines are involved, starting with the preparation of N-arylsuccinimides . These methods highlight the versatility and adaptability of synthetic approaches in creating triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of the triazole ring, which can exhibit tautomerism. Tautomerism in such compounds has been studied using NMR spectroscopy and X-ray crystallography, revealing insights into the dynamic nature of these molecules . The crystal structure of a related compound, 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride, has been determined, showing that the molecule exists in a highly delocalized tautomeric form in the solid state .

Chemical Reactions Analysis

The reactivity of triazole derivatives can lead to the formation of various interesting heterocycles. For example, the reaction of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine with different reagents yields a range of triazine and triazepine derivatives . These reactions demonstrate the chemical versatility of triazole-containing compounds and their potential to serve as precursors for a wide array of chemical entities with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of the triazole ring contributes to the compound's basicity, hydrogen bonding capabilities, and overall molecular stability. The zwitterionic nature of some triazole derivatives, as observed in 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid, affects their solubility and reactivity . These properties are crucial for the biological activity of the compounds and their potential use as pharmaceutical agents.

Scientific Research Applications

Synthesis Methodologies and Compound Libraries

A novel approach to the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, structurally related to the compound , utilized microwave-assisted techniques to enable efficient and diverse compound library generation. This method emphasizes the compound's role in facilitating the rapid synthesis of pharmacologically relevant derivatives, highlighting its significance in drug development and chemical research (Tan, Lim, & Dolzhenko, 2017).

Antimicrobial Properties

Derivatives synthesized from the base structure of 2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide have shown promising antibacterial and antifungal properties. Studies on arylsubstituted halogen(thiocyanato)amides and novel 1,2,4-triazole derivatives revealed significant antimicrobial activities, positioning these compounds as potential candidates for developing new antimicrobial agents (Baranovskyi et al., 2018; Bektaş et al., 2007).

Anticancer Potential

Explorations into the anticancer properties of 1,2,4-triazole derivatives have yielded compounds with demonstrable efficacy against various cancer cell lines. This area of research underscores the compound’s potential as a scaffold for developing novel anticancer therapies, further exemplifying its versatility and importance in the realm of medicinal chemistry (Bekircan et al., 2008).

Surface Activity and Photochromism

The compound and its derivatives have been investigated for their surface activity and unique photochromic properties, suggesting applications beyond traditional pharmaceuticals. These findings open avenues for the development of materials with specialized functions, including sensors and switches, leveraging the compound’s chemical framework (El-Sayed, 2006; Li et al., 2010).

Mechanism of Action

The mechanism of action of triazole compounds is largely due to their ability to bind with a variety of enzymes and receptors in the biological system . This binding capability is attributed to the unique structure and properties of triazoles .

Safety and Hazards

While triazole compounds are used in a variety of pharmaceutical applications, some triazoles are not used on food crops because of their carcinogenic properties . Therefore, the safety and hazards associated with the use of these compounds need to be carefully considered.

Future Directions

Given the significant antibacterial activity of the 1,2,4-triazole heterocyclic core, further investigations on this scaffold to harness its optimum antibacterial potential are warranted . The development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5O.2ClH/c1-11-5(9-3-10-11)2-4(7)6(8)12;;/h3-4H,2,7H2,1H3,(H2,8,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMQBBRJMSAMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CC(C(=O)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide;dihydrochloride

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